molecular formula C17H21N3O5S B571217 Karnamicin D4 CAS No. 122535-62-0

Karnamicin D4

Cat. No.: B571217
CAS No.: 122535-62-0
M. Wt: 379.431
InChI Key: HAIXZPGKMNHUIM-UHFFFAOYSA-N
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Description

Karnamicin D4 is a secondary metabolite derived from the actinobacterium Saccharothrix aerocolonigenes strain NEAU-A2 . Structurally, it belongs to the karnamicin family, characterized by a hybrid pyridine-thiazole core with a molecular formula of C₁₇H₂₁N₃O₅S (molecular weight: 379.44 Da) . The compound features a fully substituted hydroxypyridine moiety and a thiazole group, assembled via a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway .

This compound exhibits dual bioactivity:

  • Antifungal activity: Early studies reported a broad antifungal spectrum with minimum inhibitory concentrations (MIC) ranging from 3.1 to 50 µg/mL against fungi and yeasts .
  • ACE inhibition: Recent research highlights its potent angiotensin-converting enzyme (ACE) inhibitory activity, with IC₅₀ values for karnamicin derivatives (E1–E6) spanning 0.24–5.81 µM, positioning it as a candidate for hypertension therapy .

Properties

CAS No.

122535-62-0

Molecular Formula

C17H21N3O5S

Molecular Weight

379.431

IUPAC Name

3-hydroxy-4,5-dimethoxy-6-[2-(4-oxohexyl)-1,3-thiazol-4-yl]pyridine-2-carboxamide

InChI

InChI=1S/C17H21N3O5S/c1-4-9(21)6-5-7-11-19-10(8-26-11)12-15(24-2)16(25-3)14(22)13(20-12)17(18)23/h8,22H,4-7H2,1-3H3,(H2,18,23)

InChI Key

HAIXZPGKMNHUIM-UHFFFAOYSA-N

SMILES

CCC(=O)CCCC1=NC(=CS1)C2=NC(=C(C(=C2OC)OC)O)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Other Karnamicin Derivatives

The karnamicin family includes over 15 variants (e.g., B1, B2, E1–E6), differing in substituents on the pyridine-thiazole core. Key distinctions include:

Table 1: ACE Inhibition and Antifungal Activity of Karnamicin Derivatives
Compound ACE Inhibition (IC₅₀, µM) Antifungal MIC Range (µg/mL) Key Structural Features
Karnamicin D4 Not reported 3.1–50 Fully substituted hydroxypyridine
Karnamicin E1 0.24 Not reported Hydroxyl and methyl groups on pyridine
Karnamicin E6 5.81 Not reported Oxidized pyridine ring
Karnamicin B1 Synthetic analog >50 Simplified thiazole substitution

Key Findings :

  • Potency : Karnamicin E1 is the most potent ACE inhibitor (IC₅₀ = 0.24 µM), surpassing E6 by ~24-fold .
  • Structure-Activity Relationship (SAR) : Hydroxyl and methyl groups on the pyridine ring enhance ACE binding, while oxidation reduces efficacy .
  • Antifungal Activity : this compound shows moderate antifungal activity, whereas B1 is less effective (MIC >50 µg/mL) .

Key Findings :

  • Karnamicins’ hybrid structure enables dual targeting (ACE and antifungal pathways), unlike single-target synthetic drugs .

Comparison with Antifungal Agents

This compound’s antifungal activity is comparable to early-generation antifungals like pradimicins but less potent than modern azoles (e.g., fluconazole).

Table 3: Antifungal Activity Comparison
Compound MIC Range (µg/mL) Target Pathogens Mechanism of Action
This compound 3.1–50 Fungi, yeasts Cell membrane disruption*
Pradimicin A 1.6–12.5† Candida, Aspergillus Calcium-dependent binding
Fluconazole 0.5–2† Candida Ergosterol synthesis inhibition

Note: *Postulated mechanism based on structural similarity to thiazole-containing antifungals. †External data.

Key Findings :

  • This compound’s broad-spectrum activity is notable but requires higher concentrations than azoles .
  • Its dual ACE-antifungal activity may benefit comorbid conditions (e.g., hypertension with fungal infections).

Comparison with Thiazole-Pyridine Hybrid Drugs

This compound shares structural motifs with clinical drugs but differs in application:

Table 4: Structural and Functional Comparison
Compound Core Structure Therapeutic Use Key Differences
This compound Pyridine-thiazole ACE inhibition, antifungal Natural origin, dual bioactivity
Brompheniramine Pyridine Antihistamine Lacks thiazole, targets H1 receptors
Ixabepilone Thiazole Anticancer Epothilone analog, microtubule stabilization

Key Findings :

  • This compound’s fully substituted pyridine-thiazole core is rare in clinical drugs, offering unique binding properties for ACE and fungal targets .

Q & A

Q. How to conduct a comprehensive literature review to contextualize this compound findings within existing pharmacological studies?

  • Methodological Answer : Use systematic review protocols (PRISMA guidelines) with keyword combinations (e.g., "this compound" AND "antimicrobial activity"). Employ citation chaining and tools like Connected Papers to map seminal studies. Critically appraise sources for bias using GRADE criteria .

Data Presentation and Analysis Templates

Adapted from , and 16

Data Type Recommended Format Key Considerations
Dose-response curvesNon-linear regression plotsLabel axes with units, highlight EC₅₀
MIC valuesComparative bar chartsInclude error bars (SD/SE), reference standards
Structural analysis2D chemical maps with annotationsLimit to 2–3 structures; avoid clutter

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